molecular formula C12H16ClNOS B1449297 (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride CAS No. 1822827-99-5

(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride

Cat. No. B1449297
M. Wt: 257.78 g/mol
InChI Key: XMMLGQXCVWFOFM-UHFFFAOYSA-N
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Description

“(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H16ClNOS and a molecular weight of 257.78 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This structure is further modified with a thiophen-3-yl methanone group .


Chemical Reactions Analysis

The synthesis of this compound involves a number of important methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.78 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the utility of azabicyclo compounds in synthesizing novel structures with potential therapeutic applications. For instance, azabicycloalkanes have been studied for their analgetic and narcotic antagonist activities, revealing interesting compounds with balanced antagonist-analgesic profiles and mild physical dependence capacities (Takeda et al., 1977). Additionally, the synthesis and antibacterial activity of novel derivatives involving thiophenyl methanone structures have been reported, highlighting their significance in medicinal chemistry (B. Reddy et al., 2011).

Biological Activity

The compound's framework has been utilized to create entities with significant biological activities. Research into tricyclic compounds with unique amine moieties has shown promising anti-influenza virus activities, suggesting potential for therapeutic development (M. Oka et al., 2001). Moreover, studies on novel chiral bridged azepanes indicate the feasibility of stereoselective ring expansion to create novel compounds with specific configurations, which is crucial for drug development (Elżbieta Wojaczyńska et al., 2012).

Nematicidal Activity

Innovations in the synthesis of azabicyclo derivatives have explored their nematicidal activities against pine-wood nematodes, demonstrating the compound's potential in agricultural applications (Hui Li et al., 2020).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources .

Future Directions

Given the interesting biological activities displayed by tropane alkaloids, research directed towards the preparation of this basic structure in a stereoselective manner is likely to continue . This will involve the development of new methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold .

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl(thiophen-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS.ClH/c14-12(8-3-4-15-7-8)9-5-10-1-2-11(6-9)13-10;/h3-4,7,9-11,13H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMLGQXCVWFOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride
Reactant of Route 2
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride
Reactant of Route 3
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride
Reactant of Route 4
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride
Reactant of Route 5
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride
Reactant of Route 6
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride

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